

Application Notes and Protocols: C-H Insertion Reactions Using Diazoacetic Acid Derivatives

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Compound of Interest

Compound Name: *Diazoacetic acid*

Cat. No.: *B14748920*

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Introduction

Carbon-hydrogen (C-H) bond activation and functionalization represent a paradigm shift in modern organic synthesis, offering a more atom-economical and efficient approach to constructing complex molecules. Among the various strategies, transition-metal catalyzed C-H insertion reactions of diazo compounds have emerged as a powerful tool for the formation of new carbon-carbon bonds. **Diazoacetic acid** derivatives, in particular, serve as versatile precursors for the in-situ generation of metal-carbene intermediates, which can readily undergo insertion into a wide range of C-H bonds.

These reactions, frequently catalyzed by dirhodium(II) complexes, have found broad applicability in the synthesis of valuable motifs such as lactones, lactams, and other heterocyclic and carbocyclic frameworks.[1][2] The reaction proceeds through the formation of a rhodium-carbene complex upon nitrogen extrusion from the diazo compound.[3] This electrophilic carbene then undergoes a concerted, three-centered transition state to insert into a C-H bond.[3] This methodology is attractive for its ability to transform readily available starting materials into complex products in a single step, often with high levels of regio- and stereoselectivity.[4][5]

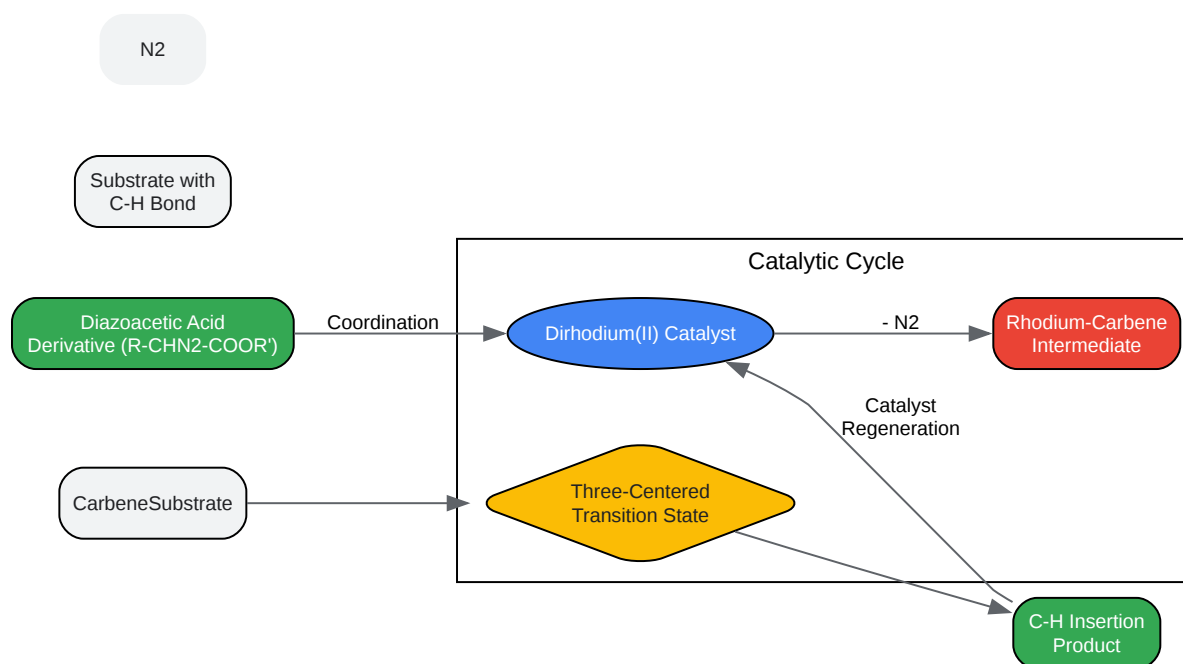
This document provides detailed application notes and experimental protocols for both intramolecular and intermolecular C-H insertion reactions using **diazoacetic acid** derivatives, with a focus on rhodium-catalyzed transformations.

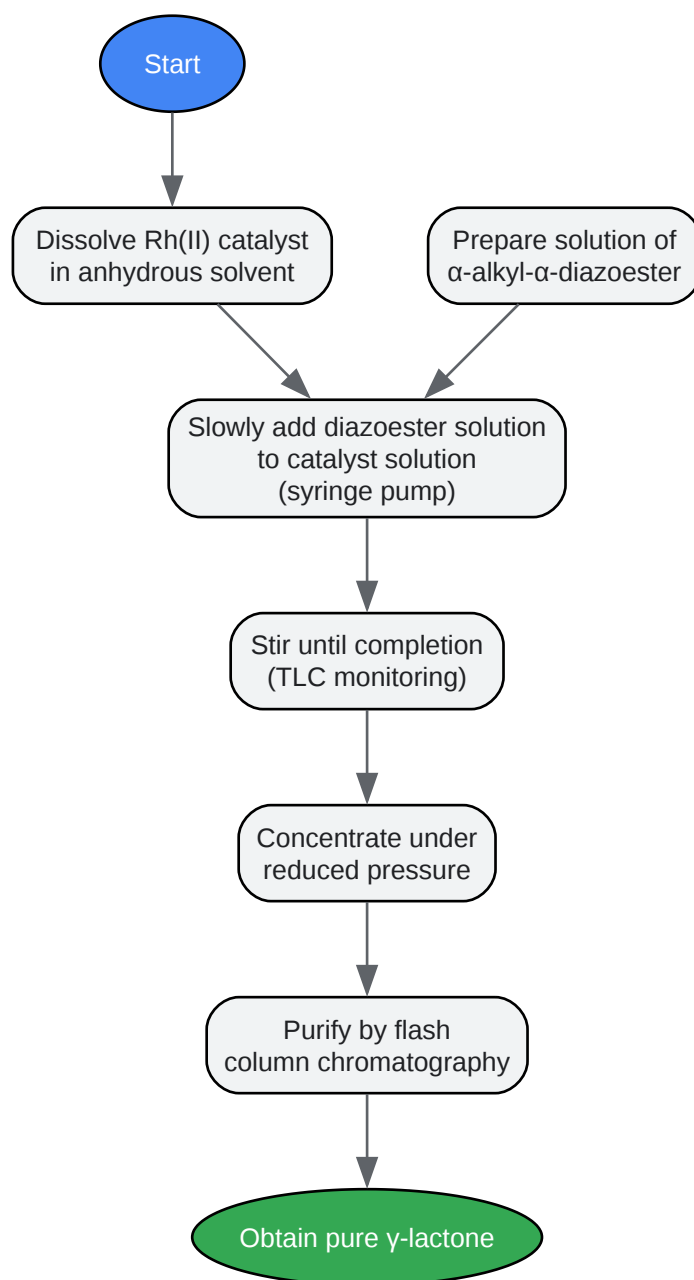
Key Applications

- **Lactone Synthesis:** Intramolecular C-H insertion is a highly effective method for the synthesis of γ -, δ -, and ϵ -lactones, which are prevalent structural motifs in natural products and pharmaceuticals.[\[4\]](#)[\[6\]](#)[\[7\]](#)
- **Lactam Synthesis:** Similar to lactone synthesis, intramolecular C-H insertion into N-alkyl C-H bonds of diazoacetamides provides a direct route to β - and γ -lactams, core structures in many antibiotics.[\[2\]](#)[\[8\]](#)
- **Heterocycle and Carbocycle Construction:** The versatility of C-H insertion allows for the synthesis of a diverse range of ring systems, including indoles, quinoxalines, and various carbocycles.[\[1\]](#)[\[9\]](#)
- **Late-Stage Functionalization:** The ability to selectively functionalize C-H bonds makes this methodology particularly valuable for the late-stage modification of complex molecules, such as drug candidates and natural products.[\[4\]](#)
- **Asymmetric Synthesis:** The development of chiral dirhodium catalysts has enabled highly enantioselective C-H insertion reactions, providing access to chiral building blocks.[\[8\]](#)[\[10\]](#)

Reaction Mechanism: Dirhodium-Catalyzed C-H Insertion

The generally accepted mechanism for dirhodium-catalyzed C-H insertion of a diazo compound involves several key steps: catalyst activation, carbene formation, and C-H insertion. The process is initiated by the coordination of the diazo compound to the rhodium catalyst, followed by the extrusion of nitrogen gas to form a rhodium-carbene intermediate. This highly reactive species then undergoes a concerted insertion into a C-H bond of the substrate.





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